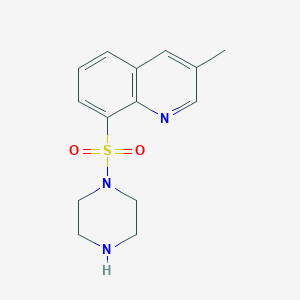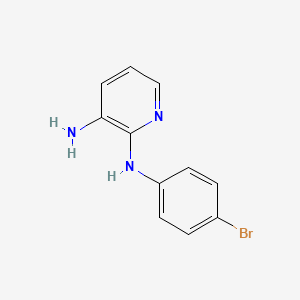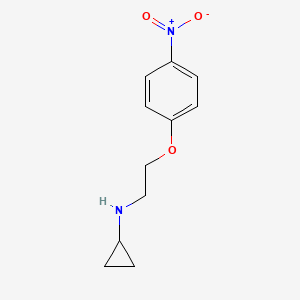
N-(2-(4-Nitrophenoxy)ethyl)cyclopropanamine
Overview
Description
“N-(2-(4-Nitrophenoxy)ethyl)cyclopropanamine” is a chemical compound with the CAS Number: 1033201-53-4 . It falls under the category of Heterocyclic Organic Compounds . The molecular weight of this compound is 222.24 and its molecular formula is C11H14N2O3 . The IUPAC name for this compound is N-[2-(4-nitrophenoxy)ethyl]cyclopropanamine .
Scientific Research Applications
Synthesis and Organic Chemistry Applications
Synthesis of Biologically Active Compounds : N-(2-(4-Nitrophenoxy)ethyl)cyclopropanamine is used as an intermediate in the synthesis of various biologically active compounds. For instance, the synthesis of Ethyl 4-(4-nitrophenoxy) picolinate, an important intermediate, utilizes similar compounds in its preparation (Xiong et al., 2019).
Polymerization and Material Science : In material science, derivatives of this compound have been used in nitroxide-mediated polymerization processes. These processes are significant in controlling polymerization of materials like methyl methacrylate and styrene (Greene & Grubbs, 2010).
Synthesis of Pharmaceutical Compounds : It has also been employed in the synthesis of novel pharmaceutical compounds. For example, the synthesis of Thieno[2,3-b]Pyridine Derivatives, which are evaluated for their cytotoxicity against leukemia cells, involves similar compounds (Al-Trawneh et al., 2021).
Pharmacological Research
Anesthetic Properties Research : Research on anesthetic gases like nitrous oxide, xenon, and cyclopropane has shown that certain two-pore-domain K+ channels may represent a new target for these anesthetics. This research provides insights into the molecular basis of anesthetic actions and could inform the development of new anesthetic agents (Gruss et al., 2004).
Anticancer Activities : Some derivatives have been studied for their anticancer activities. For example, certain 2-(Substituted phenoxy) Acetamide Derivatives have been assessed for their anticancer, anti-inflammatory, and analgesic properties (Rani et al., 2014).
Chemical Reaction Studies
- Study of Chemical Reactions : Research has also been conducted to understand the mechanisms of certain chemical reactions, such as the Smiles rearrangement, involving N-[2-(4-nitrophenoxy)ethyl]aniline and its derivatives (Yokoyama et al., 1982).
Safety and Hazards
properties
IUPAC Name |
N-[2-(4-nitrophenoxy)ethyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-13(15)10-3-5-11(6-4-10)16-8-7-12-9-1-2-9/h3-6,9,12H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWUWJKKLWGYFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCOC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651894 | |
| Record name | N-[2-(4-Nitrophenoxy)ethyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1033201-53-4 | |
| Record name | N-[2-(4-Nitrophenoxy)ethyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



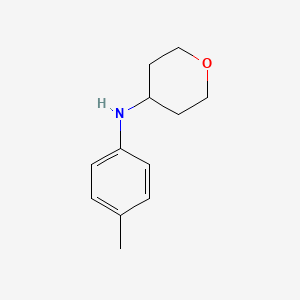
![1,2-Dichloro-3-[4-(chloromethyl)phenoxy]benzene](/img/structure/B1414903.png)
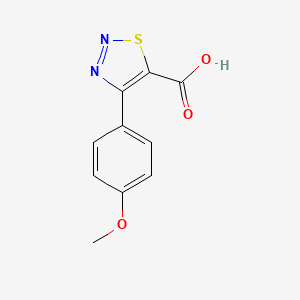



![4-{[(Difluoromethyl)thio]methyl}benzoic acid](/img/structure/B1414913.png)
![1-{[5-(3-Chlorophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1414917.png)
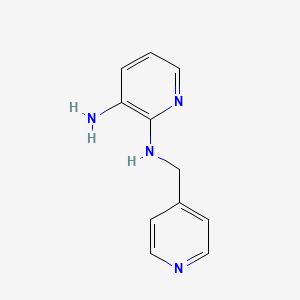

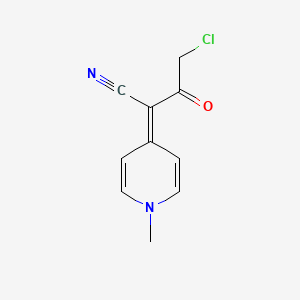
![3-methyl-5,6-dihydro-8H-isoxazolo[5,4-b]pyrano[4,3-e]pyridin-8-one](/img/structure/B1414921.png)
